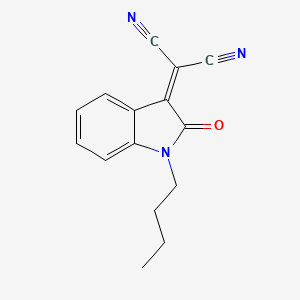
2-(1-Butyl-2-oxoindol-3-ylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Butyl-2-oxoindol-3-ylidene)propanedinitrile is an organic compound belonging to the class of indoles and derivatives. It features a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This compound is known for its unique structural features and interesting biological properties, making it a subject of significant interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Butyl-2-oxoindol-3-ylidene)propanedinitrile typically involves the condensation of isatins with malononitriles in the presence of a catalyst. Common catalysts used in this reaction include piperidine acetate, DBU, Al2O3, and chitosan . The reaction can also be facilitated by microwave irradiation and iodine at elevated temperatures .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be achieved through electro-organic green synthesis methods. This involves the use of molecular iodine as a catalyst, which promotes the formation of the compound at room temperature with high atom economy and minimal by-products . The reaction is carried out at a constant low current density in the low redox potential range, making it an efficient and environmentally friendly method .
Chemical Reactions Analysis
Types of Reactions
2-(1-Butyl-2-oxoindol-3-ylidene)propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield amides of 2-(2-oxoindolin-3-yl)-2-cyanoacetic acid.
Substitution: It can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular iodine and other halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve the use of nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amides of 2-(2-oxoindolin-3-yl)-2-cyanoacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Butyl-2-oxoindol-3-ylidene)propanedinitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of organic photovoltaic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(1-Butyl-2-oxoindol-3-ylidene)propanedinitrile involves its interaction with various molecular targets and pathways. It acts as a Michael acceptor, which allows it to form covalent bonds with nucleophiles in biological systems . This interaction can lead to the modulation of various biological pathways, including those involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxoindolin-3-ylidene)malononitrile: Shares a similar core structure but differs in the substituents attached to the indole ring.
2-(2-Oxoindolin-3-ylidene)-2-cyanoacetic acid: Another closely related compound with similar chemical properties.
Uniqueness
2-(1-Butyl-2-oxoindol-3-ylidene)propanedinitrile is unique due to its specific substituents, which confer distinct electronic and steric properties. These unique features make it particularly suitable for applications in organic photovoltaics and as a potential therapeutic agent .
Properties
Molecular Formula |
C15H13N3O |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-(1-butyl-2-oxoindol-3-ylidene)propanedinitrile |
InChI |
InChI=1S/C15H13N3O/c1-2-3-8-18-13-7-5-4-6-12(13)14(15(18)19)11(9-16)10-17/h4-7H,2-3,8H2,1H3 |
InChI Key |
RKPZYPLSYDDQFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C#N)C#N)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


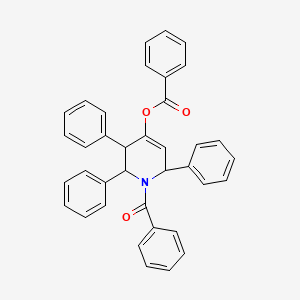
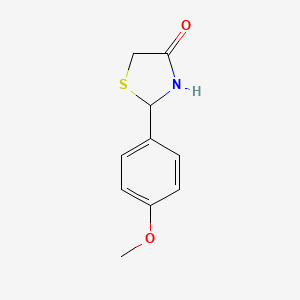
![N-{4-[(biphenyl-4-ylacetyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B15150586.png)
![N-(2-chloro-4-nitrophenyl)-2-[(4-methylphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B15150593.png)
![2-[(9-Isopropyl-6-{[3-(pyridin-2-yl)phenyl]amino}purin-2-yl)amino]butan-1-ol dihydrochloride](/img/structure/B15150602.png)
![2,2'-Piperazine-1,4-diylbis{1-[4-(quinolin-2-yl)piperazin-1-yl]ethanone}](/img/structure/B15150605.png)
![N-{2-[(2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B15150617.png)
![N-cyclohexyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15150632.png)
![3-(Dimethylamino)-1-[4-(4-nonylcyclohexyl)phenyl]propan-1-one](/img/structure/B15150635.png)
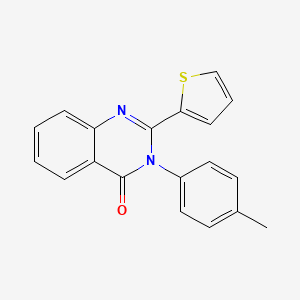
![2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B15150657.png)
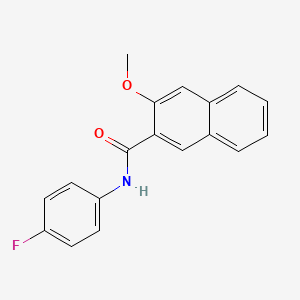

![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-acetamido-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;hydrochloride](/img/structure/B15150670.png)
